molecular formula C13H15ClF3NO B8231818 N-(2-Chloro-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine

N-(2-Chloro-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine

Cat. No.: B8231818
M. Wt: 293.71 g/mol
InChI Key: MQCJINVUZMMANA-UHFFFAOYSA-N
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Description

N-(2-Chloro-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine is a synthetic organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a benzyl moiety, which is further connected to a tetrahydro-2H-pyran-4-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable benzyl halide precursor reacts with tetrahydro-2H-pyran-4-amine under basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or toluene and bases such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance the efficiency and yield of the product. The use of automated reactors and optimized reaction conditions can significantly reduce the production time and cost, making the process more scalable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can be employed to reduce any oxidized forms of the compound.

    Substitution: The chloro group in the benzyl moiety can be substituted with other nucleophiles under appropriate conditions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while substitution reactions can produce a variety of substituted benzyl amines.

Scientific Research Applications

N-(2-Chloro-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-Chloro-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structural features of the compound.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloro-3-(trifluoromethyl)benzyl)amine: Lacks the tetrahydro-2H-pyran moiety.

    N-(2-Chloro-3-(trifluoromethyl)benzyl)pyrrolidine: Contains a pyrrolidine ring instead of the tetrahydro-2H-pyran ring.

Uniqueness

N-(2-Chloro-3-(trifluoromethyl)benzyl)tetrahydro-2H-pyran-4-amine is unique due to the combination of the chloro and trifluoromethyl groups with the tetrahydro-2H-pyran-4-amine structure. This unique combination imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[[2-chloro-3-(trifluoromethyl)phenyl]methyl]oxan-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClF3NO/c14-12-9(2-1-3-11(12)13(15,16)17)8-18-10-4-6-19-7-5-10/h1-3,10,18H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQCJINVUZMMANA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NCC2=C(C(=CC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClF3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.71 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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